6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE typically involves a three-component reaction. This reaction includes 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid, using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method is efficient, yielding high amounts of the desired product with minimal steps and without the need for chromatography .
Chemical Reactions Analysis
6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Scientific Research Applications
6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-(1-NAPHTHYL)-6,6A-DIHYDROISOINDOLO[2,1-A]QUINAZOLINE-5,11-DIONE is unique due to its specific structure and biological activities. Similar compounds include:
Quinazoline derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Isoindolinone derivatives: Known for their wide range of physiological and biological activities.
Properties
Molecular Formula |
C25H16N2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-naphthalen-1-yl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
InChI |
InChI=1S/C25H16N2O2/c28-24-19-12-4-3-11-18(19)23-26(21-15-7-9-16-8-1-2-10-17(16)21)25(29)20-13-5-6-14-22(20)27(23)24/h1-15,23H |
InChI Key |
JQSXZCKCNWDEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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